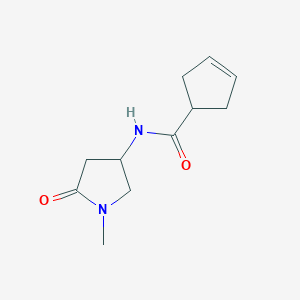

N-(1-methyl-5-oxopyrrolidin-3-yl)cyclopent-3-ene-1-carboxamide

Description

Properties

IUPAC Name |

N-(1-methyl-5-oxopyrrolidin-3-yl)cyclopent-3-ene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-13-7-9(6-10(13)14)12-11(15)8-4-2-3-5-8/h2-3,8-9H,4-7H2,1H3,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOMZBYSHEABFLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1=O)NC(=O)C2CC=CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-5-oxopyrrolidin-3-yl)cyclopent-3-ene-1-carboxamide typically involves the construction of the pyrrolidine ring followed by the introduction of the cyclopentene carboxamide group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the pyrrolidine ring. Subsequent functionalization steps introduce the cyclopentene carboxamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-5-oxopyrrolidin-3-yl)cyclopent-3-ene-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(1-methyl-5-oxopyrrolidin-3-yl)cyclopent-3-ene-1-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Researchers investigate its potential as a pharmaceutical agent, exploring its efficacy and safety in treating various conditions.

Industry: The compound’s unique properties make it suitable for use in material science and catalysis.

Mechanism of Action

The mechanism by which N-(1-methyl-5-oxopyrrolidin-3-yl)cyclopent-3-ene-1-carboxamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Functional Group Analysis

- Pyrrolidinone vs. Thiazolidinone (NAT-1/NAT-2): The pyrrolidinone in the target compound is a 5-membered lactam, whereas NAT-1/NAT-2 feature a 4-membered thiazolidinone.

- Cyclopentene vs. Cyclobutane (12c) : Both rings introduce strain, but cyclopentene’s larger size may reduce reactivity compared to cyclobutane. The hydroxypropyl group in 12c adds polarity, possibly improving solubility over the target’s methyl group .

- Substituent Effects : The target’s cyclopentene carboxamide is less sterically hindered than BBAC’s biphenyl-benzimidazole system, suggesting better membrane permeability but lower target specificity .

Metabolic and Physicochemical Considerations

- Metabolic Stability: MOP’s trifluoromethyl and cyano groups resist oxidative metabolism, whereas the target compound’s cyclopentene and pyrrolidinone may be prone to hydrolysis or CYP450-mediated degradation .

- Solubility: The methyl group on the target’s pyrrolidinone (similar to 1-methyl-5-oxopyrrolidine-3-carboxylic acid in ) likely reduces solubility compared to 12c’s hydroxypropyl group .

Research Implications

- Drug Design : The target compound’s balance of rigidity and polarity makes it a promising fragment for probing binding pockets requiring conformational restriction. However, its synthetic challenges (e.g., cyclopentene stability) may necessitate optimized protocols .

- Biological Activity: While NAT-1/NAT-2 and MOP show efficacy in their respective studies (e.g., enzyme inhibition, anthelmintic activity), the target’s biological profile remains unexplored.

Biological Activity

N-(1-methyl-5-oxopyrrolidin-3-yl)cyclopent-3-ene-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the oxopyrrolidine moiety, followed by cyclization to form the cyclopentene structure. Various synthetic pathways have been explored to optimize yield and purity, which are crucial for biological testing.

Anticancer Activity

Recent studies indicate that derivatives of 5-oxopyrrolidine, including this compound, exhibit significant anticancer properties. In vitro assays using A549 human lung adenocarcinoma cells demonstrated structure-dependent cytotoxicity. For instance:

| Compound | Viability (%) | Remarks |

|---|---|---|

| Parent Compound | 78–86% | Weak anticancer activity |

| Compound with 4-chlorophenyl | 64% | Enhanced activity |

| Compound with 4-bromophenyl | 61% | Enhanced activity |

| Compound with 4-dimethylamino phenyl | 66% | Most potent activity |

These results suggest that specific substitutions on the pyrrolidine ring can enhance anticancer efficacy while maintaining lower toxicity towards non-cancerous cells .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated against multidrug-resistant pathogens. In particular, it has shown promising results against strains such as Staphylococcus aureus, including those resistant to linezolid and tedizolid. The screening involved various clinically relevant pathogens:

| Pathogen | Result |

|---|---|

| Staphylococcus aureus (MRSA) | Effective |

| Klebsiella pneumoniae | Effective |

| Escherichia coli | Effective |

These findings highlight the potential of this compound as a scaffold for developing new antimicrobial agents targeting resistant strains .

Case Studies

Several case studies have been conducted to further elucidate the biological mechanisms underlying the activity of this compound:

- Study on Anticancer Mechanisms : A study demonstrated that compounds structurally related to this compound induced apoptosis in cancer cells through the activation of caspase pathways. The study compared these effects against standard chemotherapeutics like cisplatin, revealing enhanced potency in certain derivatives.

- Antimicrobial Efficacy : Another case study focused on the antimicrobial properties against resistant strains of Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, indicating its potential as a novel therapeutic agent.

Q & A

Basic Research Questions

Q. What are the key steps and optimized conditions for synthesizing N-(1-methyl-5-oxopyrrolidin-3-yl)cyclopent-3-ene-1-carboxamide?

- Answer : The synthesis typically involves multi-step reactions starting with functionalized pyrrolidinone and cyclopentene precursors. Key steps include:

- Coupling reactions : Amide bond formation between the pyrrolidinone and cyclopentene-carboxylic acid derivatives under anhydrous conditions .

- Catalytic optimization : Use of acid/base catalysts (e.g., DCC/DMAP) to enhance coupling efficiency .

- Solvent selection : Polar aprotic solvents like DMSO or DMF improve solubility and reaction rates .

- Temperature control : Reactions often proceed at 50–80°C to balance yield and side-product formation .

- Validation : Purity is confirmed via TLC and HPLC, while structural integrity is verified using H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

- Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and confirm stereochemistry (e.g., cyclopentene double-bond geometry) .

- Mass Spectrometry (MS) : HRMS determines molecular weight and fragmentation patterns to rule out impurities .

- X-ray crystallography : Resolves absolute configuration if single crystals are obtainable .

- IR spectroscopy : Validates functional groups (e.g., carboxamide C=O stretch at ~1650 cm) .

Q. How does pH and temperature affect the chemical stability of this compound?

- Answer :

- Hydrolysis susceptibility : The carboxamide group undergoes hydrolysis under acidic (pH < 3) or basic (pH > 10) conditions, forming carboxylic acid and amine byproducts .

- Thermal stability : Decomposition occurs above 150°C, necessitating storage at 4°C in inert atmospheres .

- Mitigation strategies : Use buffered solutions (pH 6–8) and avoid prolonged exposure to light/heat .

Advanced Research Questions

Q. What methodologies are recommended for investigating structure-activity relationships (SAR) in analogs of this compound?

- Answer :

- Core modifications : Substitute the cyclopentene ring with cyclohexene or aromatic systems to assess steric/electronic effects on target binding .

- Functional group variation : Replace the methyl group on the pyrrolidinone with bulkier substituents (e.g., ethyl, isopropyl) to evaluate hydrophobic interactions .

- Biological assays : Pair synthetic analogs with in vitro assays (e.g., enzyme inhibition, receptor binding) to correlate structural changes with activity .

- Computational modeling : Use molecular docking (e.g., AutoDock) to predict binding affinities with targets like BRD4 bromodomains .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Answer :

- Standardize assays : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds to minimize variability .

- Dose-response validation : Perform IC/EC titrations across multiple replicates to confirm potency .

- Off-target profiling : Screen against unrelated targets (e.g., kinases, GPCRs) to identify nonspecific effects .

- Meta-analysis : Compare datasets from independent studies to identify trends (e.g., higher activity in compounds with electron-withdrawing substituents) .

Q. What experimental designs are optimal for studying the compound’s pharmacokinetics (PK) and metabolism?

- Answer :

- In vitro ADME :

- Microsomal stability : Incubate with liver microsomes (human/rat) to assess metabolic half-life .

- CYP450 inhibition : Screen against major cytochrome isoforms (e.g., CYP3A4) to predict drug-drug interactions .

- In vivo PK : Administer to rodent models and collect plasma/tissue samples at timed intervals for LC-MS/MS analysis .

- Metabolite identification : Use UPLC-QTOF to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Q. Which strategies mitigate challenges in achieving enantiomeric purity during synthesis?

- Answer :

- Chiral catalysts : Employ asymmetric catalysis (e.g., BINOL-derived catalysts) for stereoselective amide bond formation .

- Chromatographic resolution : Use chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers .

- Crystallization-induced asymmetric transformation : Promote selective crystallization of the desired enantiomer .

Methodological Tables

Table 1 : Key Synthetic Parameters and Outcomes

| Parameter | Optimal Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Coupling reagent | DCC/DMAP | 65–75 | ≥95 | |

| Solvent | Anhydrous DMF | 70 | 98 | |

| Temperature | 60°C | 68 | 97 | |

| Reaction time | 12–24 hours | — | — |

Table 2 : Biological Activity Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.